molecular formula C13H18N2O3 B075021 (S)-2-Amino-6-benzamidohexanoic acid CAS No. 1219-46-1

(S)-2-Amino-6-benzamidohexanoic acid

Katalognummer: B075021
CAS-Nummer: 1219-46-1
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: KODLJWKGAKBGOB-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-6-benzamidohexanoic acid is a non-proteinogenic amino acid derivative characterized by a hexanoic acid backbone with an amino group at position 2 and a benzamido (benzoyl amide) substituent at position 6. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol . The compound is stored under inert atmospheres in dark conditions to prevent degradation . Safety data indicate hazards related to skin/eye irritation (H315, H319) and toxicity if swallowed (H302), necessitating precautions during handling .

Its benzamido group introduces aromaticity and enhanced lipophilicity compared to canonical amino acids, which may influence interactions with biological targets.

Biologische Aktivität

(S)-2-Amino-6-benzamidohexanoic acid, also known as 6-benzamidohexanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative with a molecular formula of C13H18N2O2C_{13}H_{18}N_2O_2. The presence of both an amino group and a benzamide moiety contributes to its unique properties and biological interactions.

PropertyValue
Molecular Weight234.30 g/mol
Chemical FormulaC₁₃H₁₈N₂O₂
SolubilitySoluble in water
Melting Point90-92 °C

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on arginase, a critical enzyme in the urea cycle. This inhibition can lead to increased levels of L-arginine, which is a precursor for nitric oxide synthesis, thereby influencing various physiological processes including vasodilation and immune responses .
  • Receptor Interaction : Research indicates that this compound may interact with several receptors, including those involved in inflammatory responses. This interaction could modulate signaling pathways related to immune function and inflammation .

Case Studies

  • Immunological Studies : A study published in Nature demonstrated that derivatives of this compound enhanced the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines. This effect was attributed to the compound's ability to stimulate immune responses through the modulation of cytokine production .
  • Pharmacological Applications : In another study, this compound was evaluated for its potential use in treating metabolic disorders. The findings suggested that it could improve metabolic profiles by regulating enzyme activity involved in amino acid metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
6-Nitrohexanoic AcidContains a nitro groupAntimicrobial and anti-inflammatory effects
2-Aminoheptanedioic AcidLonger carbon chainLimited enzyme inhibition
2-Amino-6-boronohexanoic AcidContains a boronic acid groupPotential therapeutic applications

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound has been identified as a promising candidate in drug development due to its ability to modulate biological pathways. Research indicates that (S)-2-amino-6-benzamidohexanoic acid can serve as a scaffold for the design of new therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its structural versatility allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Antitumor Activity
A notable study demonstrated the compound's potential antitumor activity through its effect on heat shock protein 90 (Hsp90) suppression. Hsp90 is a critical chaperone involved in the maturation of various oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, thus inhibiting tumor growth .

Protein Engineering

This compound is utilized in protein engineering as a non-canonical amino acid (ncAA). Its incorporation into proteins can be achieved through genetic code expansion (GCE) techniques, allowing researchers to explore new functionalities in proteins.

Applications in Membrane Proteins
Membrane proteins are essential for numerous cellular processes, and the incorporation of ncAAs like this compound can facilitate the study of these proteins' structure and function. The ability to introduce specific chemical groups enables researchers to create probes for studying protein dynamics and interactions within biological membranes .

Therapeutic Interventions

The therapeutic potential of this compound extends to various medical applications. Its ability to interact with specific receptors or enzymes makes it suitable for developing targeted therapies.

Case Study: Modulators of Immune Response
Research has highlighted the compound's role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. By modifying immune cell signaling pathways, this compound may help tailor immune responses according to therapeutic needs .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug DiscoveryScaffold for new therapeutic agentsAntitumor activity via Hsp90 suppression
Protein EngineeringIncorporation into proteins using GCE techniquesEnhanced study of membrane proteins
Therapeutic InterventionsModulation of immune responsesPotential treatment for autoimmune diseases

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-2-Amino-6-benzamidohexanoic acid, and what key reaction conditions are required to maintain stereochemical integrity?

The synthesis typically involves multi-step protocols, including peptide coupling and protection/deprotection strategies. For example, benzoylation of (S)-2-aminohexanoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions is common. Chiral purity is maintained via low-temperature reactions (0–5°C) and chiral HPLC validation . Critical steps include protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during benzamide formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and backbone structure. Key markers include the benzamide proton (δ 7.5–8.1 ppm, aromatic region) and the α-amino proton (δ 3.1–3.5 ppm, multiplet). Coupling constants (J values) for the chiral center should align with S-configuration models .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 278.3 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands confirm benzamide functionality .

Q. What computational methods are recommended for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, dipole moments, and solubility parameters. Tools like PubChem’s PISTACHIO and REAXYS databases provide validated data on logP, pKa, and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed 1H NMR chemical shifts in this compound derivatives?

Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d6) to eliminate proton interference.
  • Comparing experimental shifts with DFT-simulated spectra (Gaussian or ORCA software).
  • Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental design considerations are critical when developing enantioselective synthesis protocols for this compound?

  • Catalyst Selection : Chiral catalysts like (R)-BINAP or Jacobsen’s salen complexes enhance enantiomeric excess (ee).
  • Reaction Monitoring : Use chiral stationary-phase HPLC to track ee during synthesis.
  • Temperature Control : Sub-zero conditions (−20°C) minimize thermal racemization.
  • Scalability : Optimize solvent systems (e.g., THF/water mixtures) for reproducibility in batch reactors .

Q. How do structural modifications to the benzamide group affect the bioactivity of this compound analogs?

Systematic SAR studies involve:

  • Electron-Withdrawing/Donating Substituents : Para-nitro (electron-withdrawing) groups increase metabolic stability but reduce solubility.
  • Ortho-Substituents : Steric hindrance from ortho-methyl groups can block enzymatic degradation.
  • In Vitro Assays : Measure binding affinity to target proteins (e.g., via SPR or ITC) and cellular uptake efficiency (fluorescence tagging) .

Q. What strategies mitigate racemization during solid-phase synthesis of this compound-containing peptides?

  • Coupling Agents : Use HATU or PyBOP instead of DCC to reduce reaction time and racemization risk.
  • Resin Choice : ChemMatrix® resins minimize steric hindrance during elongation.
  • Deprotection Conditions : Employ mild acidic conditions (20% TFA in DCM) for Boc removal .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Method Standardization : Use USP-classified solvents and controlled temperature (25°C ± 0.1°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena in aqueous solutions.
  • Reference Validation : Cross-check data against NIST Chemistry WebBook entries for analogous compounds .

Q. What analytical approaches validate the absence of diastereomers in synthesized this compound batches?

  • Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via reversed-phase HPLC.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL-97 software) .

Q. Methodological Tables

Parameter Optimal Conditions Validation Technique Reference
Stereochemical Purity ≥98% eeChiral HPLC (Chiralpak IA column)
Solubility (Water) 12.7 mg/mL at 25°CGravimetric analysis
pKa (Amine Group) 9.2 ± 0.1Potentiometric titration

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a systematic comparison of (S)-2-Amino-6-benzamidohexanoic acid with related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound 366-74-5 C₁₃H₁₈N₂O₃ 250.29 Benzamido (C6), amino (C2) Enzyme substrate studies; synthetic biology
(S)-2-Amino-6-benzyloxycarbonylaminohexanoic acid 1155-64-2 C₁₄H₁₉N₃O₄ 293.32 Benzyloxycarbonylamino (C6) Genetic code expansion; peptide modification
(S)-6-Amino-2-hydroxyhexanoic acid 305-77-1 C₆H₁₃NO₃ 147.17 Hydroxy (C2), amino (C6) Hydrophilic; peptide synthesis
(S)-β3CbzK (S1) N/A C₁₄H₁₉N₃O₄ 293.32 Benzyloxycarbonylamino (C6), β-amino Incorporation into engineered proteins
(S)-β3AcK (S2) N/A C₈H₁₆N₂O₃ 188.22 Acetamido (C6), β-amino Enhanced water solubility; metabolic probes
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid N/A C₁₃H₂₆BNO₄ 283.17 Borono, piperidinyl (C6) Protease inhibition; boron neutron capture therapy

Key Observations:

Substituent Effects: Benzamido vs. Hydroxy vs. Benzamido: (S)-6-Amino-2-hydroxyhexanoic acid exhibits higher hydrophilicity due to the polar hydroxy group, making it suitable for aqueous-phase applications .

Biological Applications: Compounds with benzamido or benzyloxycarbonylamino groups are used in genetic code expansion to incorporate non-canonical amino acids into proteins, enabling novel bioconjugations . Borono derivatives (e.g., ) show promise in targeted cancer therapies due to boron's neutron capture capacity .

Safety Profiles: Benzamido and benzyloxycarbonylamino derivatives require careful handling due to irritation risks, whereas hydroxy-substituted analogs (e.g., (S)-6-Amino-2-hydroxyhexanoic acid) pose fewer hazards .

Pharmacological Potential

Limitations and Challenges

  • Data Gaps: Applications of this compound in drug development are understudied compared to its acetylated or borono counterparts.
  • Synthesis Complexity: Benzyloxycarbonylamino derivatives require multi-step synthesis, increasing production costs .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc-Based Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed for alpha-amino group protection. In this method:

  • Fmoc-L-lysine immobilization : L-lysine is anchored to a resin via its carboxyl group, followed by Fmoc protection of the alpha-amino group .

  • Epsilon-amino benzoylation : The epsilon-amino group is selectively reacted with benzoyl chloride in the presence of a mild base (e.g., diisopropylethylamine) in dichloromethane (DCM).

  • Deprotection and cleavage : The Fmoc group is removed using piperidine, and the product is cleaved from the resin with trifluoroacetic acid (TFA).

This method achieves yields of 65–75%, with purity >90% after HPLC purification .

Side-Reaction Mitigation

Racemization during resin cleavage is minimized by maintaining low temperatures (0–4°C) and using scavengers like triisopropylsilane. The use of DMF as a solvent for benzoylation enhances reagent solubility but requires rigorous drying to prevent hydrolysis .

Solution-Phase Synthesis Methods

Stepwise Protection-Deprotection

A traditional solution-phase approach involves:

  • Boc protection : The alpha-amino group of L-lysine is protected with tert-butyloxycarbonyl (Boc) anhydride in a water/THF mixture (pH 9–10) .

  • Benzoylation : The epsilon-amino group is acylated with benzoyl chloride in pyridine at 0°C for 2 hours.

  • Acidolytic deprotection : Boc is removed using 4M HCl in dioxane, yielding the target compound.

This method offers a 60–68% yield but requires extensive purification to remove over-benzoylated byproducts .

Schotten-Baumann Reaction

An alternative employs the Schotten-Baumann conditions:

  • L-lysine is suspended in aqueous NaOH, and benzoyl chloride is added dropwise at 0°C.

  • The reaction is quenched with HCl, and the product is extracted with ethyl acetate.

While cost-effective, this method suffers from poor regioselectivity, with 20–30% of undesired alpha-benzoylated byproducts .

Protection Group Strategies

Comparative Analysis of Protecting Groups

Protecting GroupConditions for RemovalSelectivity for Epsilon-Amino GroupYield (%)
FmocPiperidine/DMFHigh75
BocHCl/DioxaneModerate68
CbzH₂/Pd-CLow55

Fmoc protection is favored for its orthogonality and compatibility with solid-phase methodologies .

Dual Protection Systems

For complex syntheses, dual protection using Fmoc (alpha-amino) and Alloc (epsilon-amino) groups allows sequential deprotection. The Alloc group is removed with palladium catalysts, enabling selective benzoylation .

Regioselective Benzoylation Techniques

Transition Metal Catalysis

Palladium-mediated reactions enhance selectivity:

  • L-lysine is treated with Pd(OAc)₂ and benzoyl chloride in DMF at 50°C.

  • The metal coordinates the epsilon-amino group, directing benzoylation.

This method achieves 85% regioselectivity but requires costly catalysts .

Enzymatic Acylation

Lipase-based acylation in non-aqueous media:

  • Candida antarctica lipase B (CAL-B) catalyzes benzoylation of L-lysine ethyl ester.

  • Yields reach 70% with >95% regioselectivity, though substrate solubility limits scalability .

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves the target compound from byproducts. Retention times are typically 12–14 minutes under gradient elution .

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 7.8 ppm (benzoyl aromatic protons), δ 3.1 ppm (epsilon-CH₂), δ 4.3 ppm (alpha-CH).

  • MS (ESI+) : m/z 251.3 [M+H]⁺ .

Challenges and Optimization Opportunities

Racemization Control

Prolonged exposure to basic conditions during benzoylation risks racemization. Implementing micellar catalysis (e.g., CTAB surfactants) reduces reaction times and preserves stereochemistry .

Solubility Enhancement

Mid-synthesis precipitation is mitigated by using DMF/water mixtures or ionic liquids. tert-Butyl ester protection of the carboxyl group improves intermediate solubility .

Eigenschaften

IUPAC Name

(2S)-2-amino-6-benzamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLJWKGAKBGOB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924013
Record name N~6~-[Hydroxy(phenyl)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-46-1
Record name N~6~-[Hydroxy(phenyl)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.